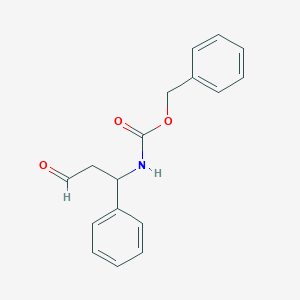
Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-arginine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-arginine is a synthetic peptide with the chemical formula C43H67N13O15 and a molecular weight of 1006.07 g/mol This compound is composed of eight amino acids: aspartic acid, proline, glutamine, tyrosine, isoleucine, glutamine, serine, and arginine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring the peptide’s purity and quality .
化学反応の分析
Types of Reactions
Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-arginine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine results in dityrosine, while reduction of disulfide bonds yields free thiols .
科学的研究の応用
Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-arginine has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
The mechanism of action of aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-arginine involves its interaction with specific molecular targets and pathways. It can bind to receptors on cell surfaces, triggering intracellular signaling cascades. These pathways may include the MEK-ERK signaling pathway, which plays a crucial role in regulating cell growth, differentiation, and survival .
類似化合物との比較
Similar Compounds
- Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-lysine
- Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-histidine
- Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-threonine
Uniqueness
Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-arginine is unique due to its specific sequence of amino acids, which confers distinct biochemical properties and biological activities. Its ability to interact with specific receptors and modulate signaling pathways sets it apart from other similar peptides .
特性
分子式 |
C43H67N13O15 |
|---|---|
分子量 |
1006.1 g/mol |
IUPAC名 |
2-[[2-[[5-amino-2-[[2-[[2-[[5-amino-2-[[1-(2-amino-3-carboxypropanoyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C43H67N13O15/c1-3-21(2)34(40(68)51-26(13-15-32(46)60)36(64)54-29(20-57)38(66)52-27(42(70)71)6-4-16-49-43(47)48)55-37(65)28(18-22-8-10-23(58)11-9-22)53-35(63)25(12-14-31(45)59)50-39(67)30-7-5-17-56(30)41(69)24(44)19-33(61)62/h8-11,21,24-30,34,57-58H,3-7,12-20,44H2,1-2H3,(H2,45,59)(H2,46,60)(H,50,67)(H,51,68)(H,52,66)(H,53,63)(H,54,64)(H,55,65)(H,61,62)(H,70,71)(H4,47,48,49) |
InChIキー |
BKTLFZFUMFKULQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate](/img/structure/B12294241.png)
![2-(2-{[2-(3,7,12-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)propyl]selanyl}acetamido)ethane-1-sulfonic acid](/img/no-structure.png)
![6-[1-azido-2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12294256.png)

![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12294321.png)


